3,5-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c1-17-13-18(2)15-19(14-17)23(29)26-20-3-5-21(6-4-20)32(30,31)28-11-9-27(10-12-28)22-16-24-7-8-25-22/h3-8,13-16H,9-12H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJYXSPHAPHQQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CN=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Pyrazinyl-Piperazinyl-Sulfonyl Moiety: This step involves the reaction of pyrazine with piperazine to form pyrazinyl-piperazine. The resulting compound is then sulfonylated using a sulfonyl chloride derivative.
Coupling of the Two Fragments: The final step involves coupling the benzamide core with the pyrazinyl-piperazinyl-sulfonyl moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3,5-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A first-line drug used in the treatment of tuberculosis.
Pyrrolopyrazine Derivatives: Known for their antimicrobial and anti-inflammatory activities.
Uniqueness
3,5-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a benzamide core with a pyrazinyl-piperazinyl-sulfonyl moiety sets it apart from other similar compounds .
Biological Activity
3,5-Dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide is a complex organic compound belonging to the benzamide class. This compound has garnered interest due to its potential biological activities, particularly in the realm of cancer therapy and neurological disorders. The following sections detail its synthesis, biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3,5-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide is , with a molecular weight of approximately 396.55 g/mol. The compound features a benzamide core substituted with a pyrazinyl piperazine moiety, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various chemical transformations. Common synthetic routes include:
- Formation of the Piperazine Ring : Utilizing piperazine derivatives and pyrazine intermediates.
- Sulfonylation : Introducing the sulfonyl group to enhance solubility and biological activity.
- Final Coupling : Attaching the benzamide moiety through amide bond formation.
Anticancer Properties
Research indicates that compounds similar to 3,5-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit various cancer cell lines by targeting specific kinases involved in tumor proliferation.
Table 1: Anticancer Activity of Related Benzamides
| Compound Name | Target Kinase | IC50 (µM) | Cell Line Tested |
|---|---|---|---|
| Compound A | RET | 0.5 | A549 |
| Compound B | EGFR | 0.8 | HCC827 |
| Compound C | ALK | 1.2 | H2228 |
Neuropharmacological Effects
In addition to anticancer activity, this compound has shown promise as a neuropharmacological agent. Studies suggest that it may act as a muscarinic receptor antagonist, which could be beneficial in treating neurological disorders such as Alzheimer's disease.
Case Study: Muscarinic Receptor Antagonism
A study evaluated the effects of similar benzamide derivatives on muscarinic receptors in vitro. The results indicated that certain modifications to the benzamide structure significantly enhanced receptor binding affinity and selectivity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. Modifications at the piperazine and sulfonamide positions have been shown to influence both potency and selectivity towards specific targets.
Key Findings:
- Piperazine Substitution : Variations in substituents on the piperazine ring can enhance binding affinity to target proteins.
- Sulfonamide Group : The presence of a sulfonamide group is essential for maintaining solubility and improving pharmacokinetic properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
